![molecular formula C15H12N2O3 B14410139 3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole CAS No. 81542-00-9](/img/structure/B14410139.png)
3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of a nitro group and an oxirane ring in its structure makes this compound particularly interesting for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole typically involves multiple steps, starting from commercially available carbazole. The key steps include nitration, alkylation, and epoxidation:
Nitration: Carbazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Alkylation: The nitrated carbazole is then alkylated with an appropriate alkylating agent to introduce the oxirane ring.
Epoxidation: The final step involves the formation of the oxirane ring through an epoxidation reaction using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of 3-amino-9-[(oxiran-2-YL)methyl]-9H-carbazole.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: The nitro group and oxirane ring can participate in redox reactions and covalent bonding with biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-[(oxiran-2-yl)methyl]-9H-carbazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrocarbazole: Lacks the oxirane ring, limiting its applications in nucleophilic substitution reactions.
Uniqueness
3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole is unique due to the presence of both a nitro group and an oxirane ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
81542-00-9 |
|---|---|
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
3-nitro-9-(oxiran-2-ylmethyl)carbazole |
InChI |
InChI=1S/C15H12N2O3/c18-17(19)10-5-6-15-13(7-10)12-3-1-2-4-14(12)16(15)8-11-9-20-11/h1-7,11H,8-9H2 |
InChI-Schlüssel |
CJMYQAYVGIEUGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




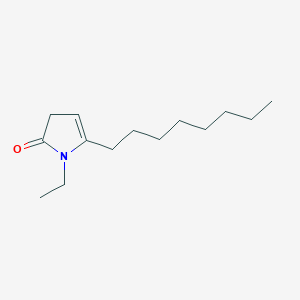

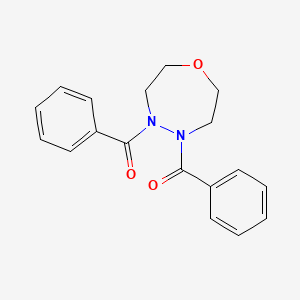
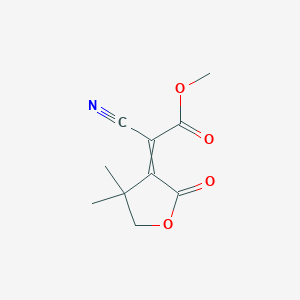
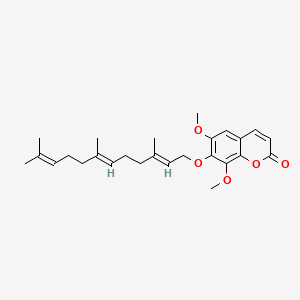

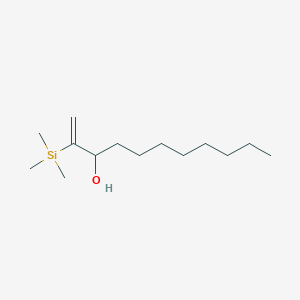

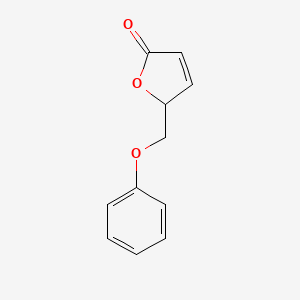
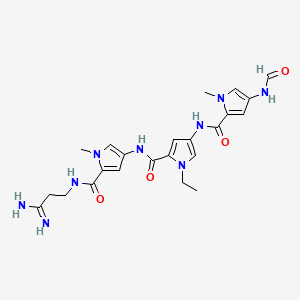
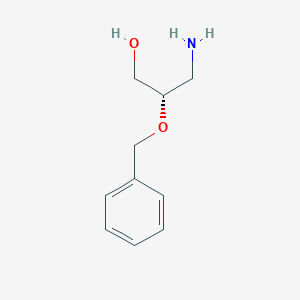
![1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14410144.png)
